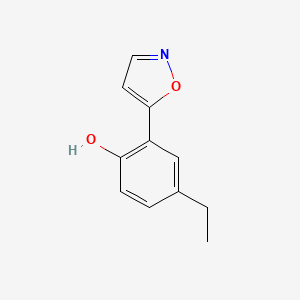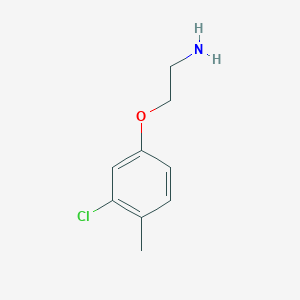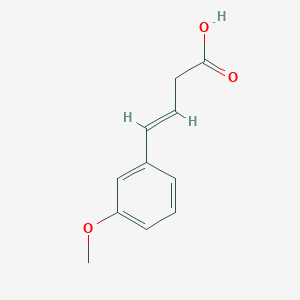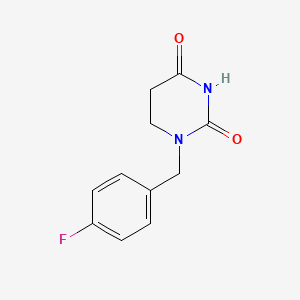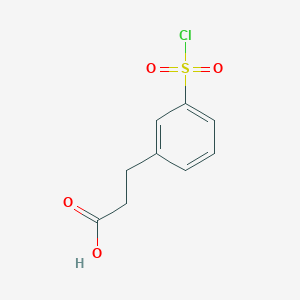
3-(3-Chlorosulfonyl-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorosulfonyl-phenyl)-propionic acid is an organic compound characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorosulfonyl-phenyl)-propionic acid typically involves the chlorosulfonation of a phenylpropionic acid derivative. One common method includes the reaction of 3-phenylpropionic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group onto the aromatic ring. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(3-Chlorosulfonyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Quinones: Formed by the oxidation of the aromatic ring.
科学研究应用
3-(3-Chlorosulfonyl-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Chlorosulfonyl-phenyl)-propionic acid depends on its specific application. In biological systems, it may act by modifying the active sites of enzymes or receptors, thereby altering their activity. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The propionic acid moiety may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorosulfonyl-phenyl)-propionic acid
- 3-(3-Sulfonyl-phenyl)-propionic acid
- 3-(3-Chlorophenyl)-propionic acid
Uniqueness
3-(3-Chlorosulfonyl-phenyl)-propionic acid is unique due to the presence of both the chlorosulfonyl and propionic acid groups, which confer distinct reactivity and properties. The chlorosulfonyl group enhances its electrophilic character, making it a versatile intermediate for further chemical transformations. Additionally, the propionic acid moiety provides solubility and stability, facilitating its use in various applications.
属性
IUPAC Name |
3-(3-chlorosulfonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYGFADWOUDBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
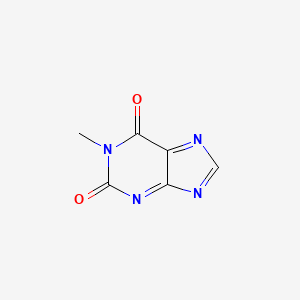
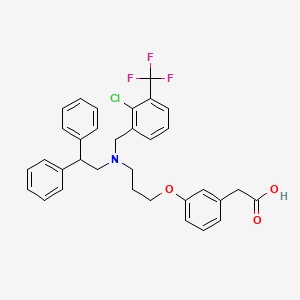
![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B7884265.png)
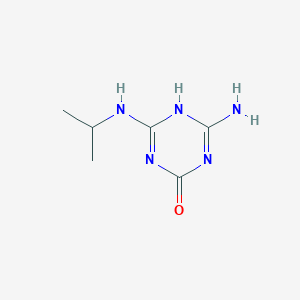
![3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile](/img/structure/B7884276.png)
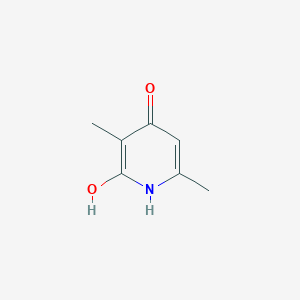
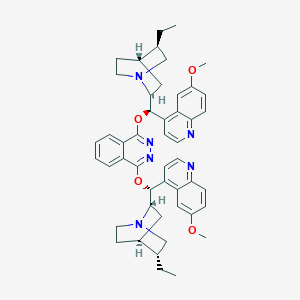
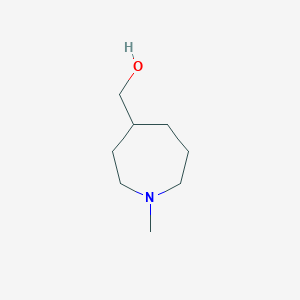
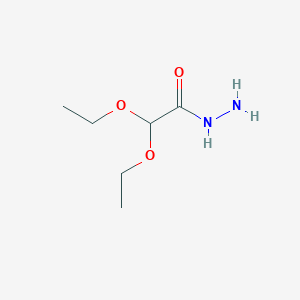
![3-(Fluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7884330.png)
